2-(adamantan-1-yl)butanenitrile
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Overview
Description
2-(adamantan-1-yl)butanenitrile is an organic compound that features an adamantane moiety attached to a butanenitrile group. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its stability and rigidity. The incorporation of the adamantane group into various compounds often enhances their thermal and mechanical properties .
Preparation Methods
The synthesis of 2-(adamantan-1-yl)butanenitrile typically involves the reaction of 1-adamantyl bromide with butanenitrile in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(adamantan-1-yl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using strong oxidizing agents.
Scientific Research Applications
2-(adamantan-1-yl)butanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(adamantan-1-yl)butanenitrile and its derivatives often involves interactions with biological membranes and proteins. The adamantane moiety enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and affect membrane-associated processes . Additionally, the nitrile group can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects .
Comparison with Similar Compounds
2-(adamantan-1-yl)butanenitrile can be compared with other adamantane derivatives such as:
1-Adamantylamine: Known for its antiviral properties, particularly against the influenza virus.
2-(1-Adamantyl)-4-bromophenol: Used as an intermediate in the synthesis of adapalene, a drug used in dermatology.
1-Adamantyl bromide: A key intermediate in the synthesis of various adamantane derivatives.
The uniqueness of this compound lies in its combination of the adamantane moiety with a nitrile group, providing a versatile scaffold for further chemical modifications and applications.
Properties
Molecular Formula |
C14H21N |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
2-(1-adamantyl)butanenitrile |
InChI |
InChI=1S/C14H21N/c1-2-13(9-15)14-6-10-3-11(7-14)5-12(4-10)8-14/h10-13H,2-8H2,1H3 |
InChI Key |
QWAPSBIAZLRAMV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#N)C12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
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